molecular formula C11H11NO2S B1329881 Methyl 2-isothiocyanato-3-phenylpropanoate CAS No. 68521-58-4

Methyl 2-isothiocyanato-3-phenylpropanoate

Cat. No. B1329881
CAS RN: 68521-58-4
M. Wt: 221.28 g/mol
InChI Key: XIAZBEQOUOVUEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C11H11NO2S/c1-14-11(13)10(12-8-15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.276 . More detailed physical and chemical properties were not found in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-isothiocyanato-3-phenylpropanoate is utilized in the synthesis of various chemical compounds. Its applications span from being a key component in synthesizing amino acid ester isocyanates to its involvement in cross-coupling reactions for C–H bond activation. Notably, Tsai et al. (2003) highlighted its role in the synthesis of amino acid ester isocyanates, emphasizing its utility in the formation of esters, isocyanates, and isonitriles through acylation and elimination processes (Tsai et al., 2003). Additionally, Wan et al. (2013) described its indirect use in the meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives, utilizing a unique nitrile template for cross-coupling with organoborons (Wan et al., 2013).

Antimicrobial and Biological Activity

In the realm of biology and medicine, methyl 2-isothiocyanato-3-phenylpropanoate and its derivatives demonstrate significant antimicrobial properties. Fuloria et al. (2009) synthesized N-arylidene-3-phenylpropane hydrazides and N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides from methyl 3-phenylpropanoate and found them potent against bacterial and fungal infections due to para substitution (Fuloria et al., 2009). This illustrates the compound's potential in contributing to the development of new antimicrobial agents.

Polymer and Material Science

In the field of materials science, derivatives of methyl 2-isothiocyanato-3-phenylpropanoate are involved in the synthesis of novel polymers with specific applications. For instance, Dong et al. (2015) synthesized new ethylenedioxythiophene derivatives for chiral electrodes, highlighting the compound's role in creating materials with unique electrical and optical properties (Dong et al., 2015). Buchmann et al. (2000) also utilized a derivative for oligomerization in cationic polymerization, contributing to advancements in the field of polymer chemistry (Buchmann et al., 2000).

Safety And Hazards

While specific safety and hazard information for “Methyl 2-isothiocyanato-3-phenylpropanoate” was not found, isothiocyanates in general can be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . They may also cause an allergic skin reaction and breathing difficulties if inhaled .

properties

IUPAC Name

methyl 2-isothiocyanato-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)10(12-8-15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAZBEQOUOVUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988189
Record name Methyl N-(sulfanylidenemethylidene)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isothiocyanato-3-phenylpropanoate

CAS RN

68521-58-4
Record name Methyl 2-isothiocyanato-3-phenylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-(sulfanylidenemethylidene)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68521-58-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Ł Janczewski, D Kręgiel, B Kolesińska - Molecules, 2021 - mdpi.com
Thirty-three alkyl and aryl isothiocyanates, as well as isothiocyanate derivatives from esters of coded amino acids and from esters of unnatural amino acids (6-aminocaproic, 4-(…
Number of citations: 6 www.mdpi.com
B Luo, J Wang, X Li, W Lu, J Yang, Y Hu, P Huang… - Molecules, 2017 - mdpi.com
In our current work, acetyl chloride-mediated synthesis of phenethyl isothiocyanate (PEITC) derivatives proves to be convenient and provides the expected products at good to excellent …
Number of citations: 17 www.mdpi.com
Ł Janczewski, A Gajda, S Frankowski… - …, 2018 - thieme-connect.com
A number of alkyl, aryl and bifunctional isothiocyanates are obtained in moderate to high yields (41–94%) in a two-step, one-pot reaction of the parent primary amines or their salts with …
Number of citations: 16 www.thieme-connect.com

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